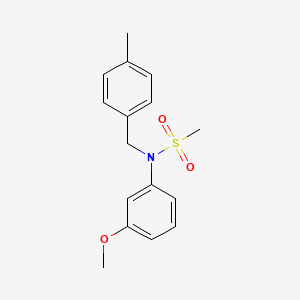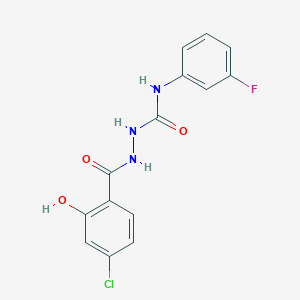![molecular formula C24H20N4O4S2 B4777225 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B4777225.png)
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]
Übersicht
Beschreibung
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one], also known as PBTZ169, is a synthetic compound that has shown promising results in scientific research for its potential use as an anti-tuberculosis drug. The compound was first synthesized and characterized in 2014 by researchers at the University of Cape Town, South Africa. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of PBTZ169.
Wirkmechanismus
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] works by targeting multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. The compound inhibits the activity of the enzymes DprE1 and CYP121, which are essential for the biosynthesis of cell wall components. By inhibiting these enzymes, 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] disrupts the integrity of the cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has been shown to have low toxicity and high selectivity for mycobacteria. The compound has been tested in vitro and in vivo and has demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis. 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has also been shown to have a long half-life in vivo, making it a promising candidate for further development as an anti-tuberculosis drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] is its simplicity of synthesis and low toxicity. This makes it easy to handle in a laboratory setting and reduces the risk of adverse effects. However, one limitation of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]. One area of research is the optimization of the synthesis process to improve yield and purity. Another area of research is the development of new formulations of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] that improve solubility and enhance its efficacy. Additionally, further studies are needed to explore the potential use of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] in combination with other anti-tuberculosis drugs to improve treatment outcomes. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] in humans.
In conclusion, 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] is a promising compound with potential as an anti-tuberculosis drug. Its mechanism of action, low toxicity, and selectivity for mycobacteria make it a promising candidate for further development. While there are limitations to its use in laboratory experiments, future research directions aim to optimize its synthesis and explore its potential in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has been extensively studied for its potential use as an anti-tuberculosis drug. Tuberculosis is a bacterial infection that affects the lungs and is caused by Mycobacterium tuberculosis. The current treatment for tuberculosis involves a combination of drugs that must be taken for several months, and drug-resistant strains of the bacteria have emerged, making treatment more challenging. 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] has shown promising results in preclinical studies as a potential new drug for the treatment of tuberculosis.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c29-17-5-1-15(2-6-17)13-19-21(31)25-23(33-19)27-9-11-28(12-10-27)24-26-22(32)20(34-24)14-16-3-7-18(30)8-4-16/h1-8,13-14,29-30H,9-12H2/b19-13-,20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXRNHEAQBIAR-LRVMPXQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2)C4=NC(=O)C(=CC5=CC=C(C=C5)O)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2)C4=NC(=O)/C(=C/C5=CC=C(C=C5)O)/S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 2-{[(3-imino-3H-benzo[f]chromen-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4777142.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4777148.png)
![ethyl 3-[({4-[(benzylsulfonyl)methyl]benzoyl}oxy)methyl]benzoate](/img/structure/B4777158.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4777177.png)
![2-{[(3-{[(3-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4777182.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole hydrochloride](/img/structure/B4777194.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4777200.png)
![1-[(4,5-dibromo-2-thienyl)carbonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4777208.png)

![2-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777213.png)
![propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4777230.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)